molecular formula C12H17NO B2628734 2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis CAS No. 1807914-34-6; 1820575-14-1

2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis

Cat. No.: B2628734
CAS No.: 1807914-34-6; 1820575-14-1
M. Wt: 191.274
InChI Key: QPFDXEBJHGELBE-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Methylpyridin-3-yl)cyclohexan-1-ol, cis is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound features a cyclohexanol ring substituted with a 6-methylpyridin-3-yl group in the cis configuration. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis typically involves the cyclization of a suitable precursor under controlled conditions. One common method involves the reaction of 6-methylpyridine with cyclohexanone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-3-yl)cyclohexan-1-ol, cis can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Methylpyridin-3-yl)cyclohexan-1-ol, cis has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methylpyridin-3-yl)cyclohexan-1-ol, cis is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The cis configuration may result in different pharmacokinetic and pharmacodynamic properties compared to its trans isomer or racemic mixtures .

Properties

CAS No.

1807914-34-6; 1820575-14-1

Molecular Formula

C12H17NO

Molecular Weight

191.274

IUPAC Name

(1S,2S)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol

InChI

InChI=1S/C12H17NO/c1-9-6-7-10(8-13-9)11-4-2-3-5-12(11)14/h6-8,11-12,14H,2-5H2,1H3/t11-,12-/m0/s1

InChI Key

QPFDXEBJHGELBE-RYUDHWBXSA-N

SMILES

CC1=NC=C(C=C1)C2CCCCC2O

solubility

not available

Origin of Product

United States

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